3-Ethylsulfonyl-5-methoxyaniline
Description
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-ethylsulfonyl-5-methoxyaniline |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)9-5-7(10)4-8(6-9)13-2/h4-6H,3,10H2,1-2H3 |
InChI Key |
CTTCYRJXQZOPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC(=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the production of 3-Ethylsulfonyl-5-methoxyaniline is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylsulfonyl-5-methoxyaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Production of aniline derivatives.
Substitution: Generation of various substituted aniline compounds.
Scientific Research Applications
3-Ethylsulfonyl-5-methoxyaniline is widely used in scientific research due to its biological activity and potential therapeutic applications. It serves as a pharmacological fragment in the development of kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor 2 (VEGFR2). Additionally, it is used in the synthesis of antimalarial drugs, muscarinic M1 agonists, and topoisomerase inhibitors.
Mechanism of Action
The mechanism by which 3-Ethylsulfonyl-5-methoxyaniline exerts its effects involves the inhibition of specific protein kinases, leading to the modulation of cellular signaling pathways. The compound binds to the active sites of these kinases, preventing their phosphorylation activity and thereby affecting various biological processes.
Molecular Targets and Pathways:
VEGFR2: Inhibition of angiogenesis and tumor growth.
Protein Kinases: Modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
Physicochemical Properties
Reported data includes:
- Melting Point: Not explicitly stated in evidence.
- Spectroscopy : IR and $ ^1H $-NMR (in CDCl$ _3 $) data are cataloged in the SciFinder database .
- Stability : Susceptible to nitration under acidic conditions, as seen in the formation of dinitro byproducts during synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of 3-Ethylsulfonyl-5-methoxyaniline and Related Compounds
Key Differences
Functional Groups and Applications: this compound: The amino and sulfonyl groups enable hydrogen bonding and electron-withdrawing effects, critical for kinase inhibition . Sulfonylurea Herbicides (e.g., Metsulfuron Methyl): Contain sulfonylurea bridges and triazine rings, which enhance herbicidal activity via acetolactate synthase (ALS) inhibition .
Synthetic Complexity :
- The target compound requires multi-step synthesis (e.g., nitration, reduction) due to its heterosubstituted aromatic ring .
- Sulfonylurea herbicides are synthesized via simpler coupling reactions between sulfonamides and heterocyclic amines .
Commercial Viability :
- This compound is costly and scarce, whereas sulfonylurea herbicides are mass-produced for agricultural use .
Research Findings
- Precursor Limitations: The discontinuation of 2-amino-4-(ethylsulfonyl)phenol forced reliance on alternative routes, such as the four-step synthesis from 4-methoxybenzene-1-sulfonyl chloride .
- Yield Discrepancies : The 96% yield reported in may reflect idealized conditions, whereas the 58.5% yield in accounts for practical challenges like byproduct formation .
- Pharmacological Relevance: Unlike herbicides, the target compound’s amino group facilitates interactions with kinase active sites, making it indispensable in anticancer drug development .
Q & A
Q. What are the key challenges in synthesizing 3-Ethylsulfonyl-5-methoxyaniline, and how are they addressed methodologically?
The compound’s synthesis is hindered by the presence of three heterosubstituents (amine, methoxy, and ethylsulfonyl groups) on the benzene ring, which complicate regioselectivity and functional group compatibility. Initial attempts using 3-amino-4-hydroxybenzenesulfonic acid (B) failed due to nonselective reduction and sulfonation steps . A successful four-step route starts with 4-methoxybenzene-1-sulfonyl chloride (1):
Q. What is the pharmacological significance of this compound in drug discovery?
The compound serves as a critical pharmacophoric fragment for inhibitors targeting VEGFR2, EGFR, PDGFR, and other kinases implicated in cancer and angiogenesis. It is referenced in 191 reactions in SciFinder, primarily as a precursor for antitumor agents (112 compounds) and cardiovascular therapeutics .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during nitration?
Nitration of intermediate 3-methoxy-5-(ethylsulfonyl)anisole (3) with concentrated HNO₃ at 100°C produces the mono-nitro derivative (4) in 73% yield. However, using HNO₃/H₂SO₄ (1:1) at 60°C leads to 5-(ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene (4a), a side product. To minimize this:
- Control temperature : Avoid exceeding 100°C.
- Monitor stoichiometry : Limit HNO₃ equivalents to prevent over-nitration.
- Purification : Column chromatography or recrystallization to isolate the desired mono-nitro compound .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- 1H NMR (CDCl₃) : Key signals include δ 6.82 (d, J = 8.8 Hz, H-4), δ 6.61 (d, J = 2.8 Hz, H-6), and δ 3.85 (s, OCH₃).
- IR : Sulfonyl S=O stretches at 1320 and 1150 cm⁻¹.
- Elemental analysis : Calcd. for C₉H₁₃NO₃S: C, 50.21%; H, 6.09%; N, 6.51%; S, 14.90% .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Sulfonamide formation : React the sulfonyl chloride intermediate (E) with amines (e.g., Scheme 1, step c).
- Functional group modification : Protect/deprotect the amine group (e.g., 2-methylbenzo[d]oxazole protection) to explore substituent effects on kinase inhibition .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
Variations in nitration yields (73% vs. 54% for mono- vs. dinitro products) highlight the sensitivity of reaction conditions. Reproducibility requires:
- Standardized protocols : Adhere to exact temperatures and acid ratios.
- Byproduct tracking : Use TLC or HPLC to detect dinitro derivatives early .
Biological and Stability Considerations
Q. What experimental strategies are used to evaluate the biological activity of this compound-derived inhibitors?
- Kinase assays : Measure IC₅₀ values against VEGFR2 using fluorescence polarization or radioactive ATP-binding assays.
- Selectivity profiling : Test against related kinases (e.g., EGFR, PDGFR) to assess specificity .
Q. What stability precautions are necessary for handling and storing this compound?
- Storage : Protect from light at 2–8°C in airtight containers.
- Decomposition risks : Avoid prolonged exposure to acidic/alkaline conditions, which may hydrolyze the sulfonyl group .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
